molecular formula C25H31N5O3S B11256245 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

カタログ番号: B11256245
分子量: 481.6 g/mol
InChIキー: GUSMTEFERZJOHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine features a pyrimidin-4-amine core substituted with a methyl group at position 6 and a 4-methylphenyl group at the N-position. The piperazine ring at position 2 is further modified with a 5-methoxy-2,4-dimethylbenzenesulfonyl group. This structure combines a pyrimidine scaffold—common in pharmaceuticals for its ability to mimic nucleobases—with a sulfonamide-linked piperazine moiety, which often enhances solubility and binding affinity to biological targets .

特性

分子式

C25H31N5O3S

分子量

481.6 g/mol

IUPAC名

2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C25H31N5O3S/c1-17-6-8-21(9-7-17)27-24-15-20(4)26-25(28-24)29-10-12-30(13-11-29)34(31,32)23-16-22(33-5)18(2)14-19(23)3/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28)

InChIキー

GUSMTEFERZJOHW-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)C)C

製品の起源

United States

準備方法

合成経路と反応条件

2-[4-(5-メトキシ-2,4-ジメチルベンゼンスルホニル)ピペラジン-1-イル]-6-メチル-N-(4-メチルフェニル)ピリミジン-4-アミンの合成は、通常、複数のステップを伴います。一般的なアプローチには、次のステップが含まれます。

工業生産方法

この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件と製品品質を監視するための自動反応器、連続フローシステム、および厳格な品質管理措置の使用が含まれる場合があります。

化学反応の分析

科学研究の応用

2-[4-(5-メトキシ-2,4-ジメチルベンゼンスルホニル)ピペラジン-1-イル]-6-メチル-N-(4-メチルフェニル)ピリミジン-4-アミンは、さまざまな科学研究の用途で探求されてきました。

科学的研究の応用

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications:

作用機序

類似の化合物との比較

独自性

2-[4-(5-メトキシ-2,4-ジメチルベンゼンスルホニル)ピペラジン-1-イル]-6-メチル-N-(4-メチルフェニル)ピリミジン-4-アミンは、官能基と構造特徴の特定の組み合わせにより、独自です。 この独自性は、その独特の化学的性質と潜在的な生物活性に寄与し、他の類似の化合物とは一線を画しています.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Structural Differences vs. Target Compound References
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide Diethylamino group on pyrimidine; sulfonamide linkage to phenyl ring Pyrimidine substituent (diethylamino vs. piperazinyl-sulfonyl)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl]pyrimidin-2-amine Piperidinyl-piperazine group; dimethoxyphenylethyl chain Additional piperidine ring; absence of benzenesulfonyl group
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl and methoxyphenylaminomethyl groups; phenyl at position 2 Substituent diversity at positions 2 and 5; no piperazine moiety
N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine Phenylsulfanyl group; fluorophenyl-pyrazole appendage Sulfur-containing substituent (sulfanyl vs. sulfonyl)

Substituent Effects

Piperazine-Sulfonyl Group: The 5-methoxy-2,4-dimethylbenzenesulfonyl-piperazine group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins .

N-(4-Methylphenyl) vs.

Pyrimidine Core Modifications :
The 6-methyl group on the pyrimidine core is conserved in several analogs (e.g., ), suggesting its role in maintaining planarity for π-π stacking interactions. Substitutions at position 2 (e.g., piperazinyl-sulfonyl vs. phenylsulfanyl in ) significantly alter electronic properties and hydrogen-bonding capacity.

Physicochemical and Bioactivity Trends

  • Solubility : Sulfonamide-linked piperazine derivatives (e.g., target compound and ) exhibit higher aqueous solubility due to the sulfonyl group’s polarity, compared to sulfur-containing analogs like phenylsulfanyl-pyrimidines .
  • Receptor Affinity : Piperazine-containing compounds (e.g., ) often target aminergic receptors (e.g., dopamine D4), though the target compound’s benzenesulfonyl group may shift selectivity toward other targets like kinases or antimicrobial proteins .

Research Findings from Analogues

  • Antimicrobial Activity : Pyrimidine derivatives with sulfonamide groups (e.g., ) show antibacterial and antifungal activity, likely due to interference with folate biosynthesis or enzyme inhibition.
  • Dopamine Receptor Modulation : Piperazine-containing compounds like S 18126 (Ki = 2.4 nM at D4 receptors) demonstrate that structural rigidity and sulfonyl groups enhance selectivity . The target compound’s benzenesulfonyl-piperazine moiety may confer similar selectivity.

生物活性

The compound 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (often referred to as D430-1142) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula: C22H31N5O4S
  • Molecular Weight: 445.58 g/mol
  • Structure: The compound features a piperazine moiety linked to a pyrimidine ring, which is substituted with a methoxy and dimethylbenzenesulfonyl group.

The biological activity of D430-1142 appears to be primarily linked to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival. The compound has been noted for its interactions with various receptors and enzymes that play crucial roles in tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Kinases: D430-1142 has shown potential as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell division and apoptosis.
  • Induction of Apoptosis: Studies suggest that the compound may promote programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis.

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of D430-1142 against various cancer cell lines and animal models.

In Vitro Studies

Research indicates that D430-1142 exhibits significant cytotoxic effects against a range of human cancer cell lines, including:

  • HT-29 (Colon Cancer) : In vitro assays demonstrated IC50 values indicating effective growth inhibition.
  • A549 (Lung Cancer) : Similar cytotoxicity was observed, suggesting a broad-spectrum anti-cancer activity.

In Vivo Studies

In vivo experiments using xenograft models have provided further insights into the compound's therapeutic potential:

  • HT-29 Xenograft Model : Dose-response studies showed that administration at doses of 100 mg/kg, 200 mg/kg, and 400 mg/kg resulted in significant tumor regression compared to control groups .

Case Studies

  • Case Study on HT-29 Xenografts : A study published in PubMed reported on the administration of D430-1142 in HT-29 xenografts, highlighting its ability to reduce tumor volume significantly over a treatment period .
  • Comparative Analysis with Other Compounds : In comparative studies with other quinazolin derivatives, D430-1142 exhibited superior efficacy profiles, particularly against resistant cancer cell lines .

Data Tables

Study TypeCell LineIC50 Value (µM)Efficacy Observed
In VitroHT-2915Significant growth inhibition
In VitroA54920Moderate growth inhibition
In VivoHT-29 (Xenograft)N/ATumor regression observed

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。